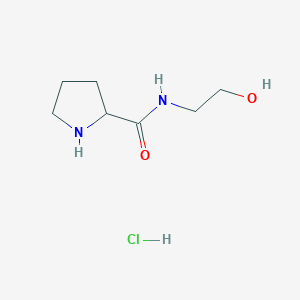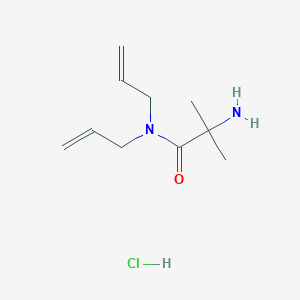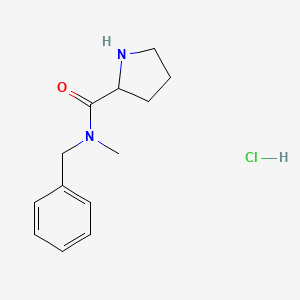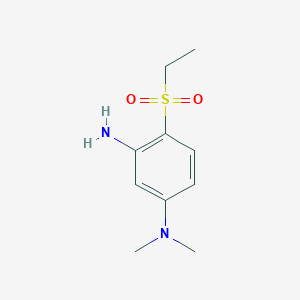
Fmoc-5-ヒドロキシ-L-トリプトファン
概要
説明
Fmoc-5-hydroxy-L-tryptophan is a compound that belongs to the class of amino acid derivatives . It is used as a building block for the synthesis of peptides and proteins with specific biological properties .
Synthesis Analysis
Fmoc-5-hydroxy-L-tryptophan is used in peptide synthesis . It can be used as a building block to synthesize peptides and proteins with specific functions or properties .Molecular Structure Analysis
The molecular formula of Fmoc-5-hydroxy-L-tryptophan is C26H22N2O5 . Its molecular weight is 442.46 .Chemical Reactions Analysis
The Fmoc group in Fmoc-5-hydroxy-L-tryptophan is known for its role in chemical peptide synthesis . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .Physical and Chemical Properties Analysis
Fmoc-5-hydroxy-L-tryptophan has a predicted boiling point of 760.3±60.0 °C . Its density is predicted to be 1.407±0.06 g/cm3 . It should be stored at 4 °C .科学的研究の応用
ペプチド合成
Fmoc-5-ヒドロキシ-L-トリプトファンは、ペプチド合成に使用されます . これは、トリプトファンの類似体であり、珍しいアミノ酸です . 特定の機能または特性を持つペプチドを合成するためのビルディングブロックとして使用できます .
構造生物学
構造生物学では、Fmoc-5-ヒドロキシ-L-トリプトファンは、タンパク質の構造と機能を研究するために使用できます . この修飾されたアミノ酸をタンパク質に組み込むことで、研究者はタンパク質のフォールディング、安定性、相互作用に関する洞察を得ることができます。
創薬
Fmoc-5-ヒドロキシ-L-トリプトファンは、創薬において役割を果たします . これは、治療特性が強化されたペプチドベースの薬剤を設計および合成するために使用できます。側鎖のヒドロキシ基は、追加の水素結合を形成し、ペプチド薬の結合親和性を向上させる可能性があります。
プロテオミクス研究
Fmoc-5-ヒドロキシ-L-トリプトファンは、プロテオミクス研究で使用されます . プロテオミクスは、タンパク質の大規模な研究であり、この化合物はタンパク質を修飾し、プロテオームレベルでその機能を研究するために使用できます。
タンパク質工学
構造生物学での使用と同様に、Fmoc-5-ヒドロキシ-L-トリプトファンは、タンパク質工学で使用できます. この分野は、タンパク質の安定性、機能、またはその他の特性を改善するために、タンパク質を修飾することに焦点を当てています。修飾されたトリプトファンは、タンパク質に新しい特性を導入し、新しい機能を持つタンパク質を作成することができます。
生化学研究
Fmoc-5-ヒドロキシ-L-トリプトファンは、さまざまな生化学研究アプリケーションで使用されます . 独自の構造により、さまざまな生化学反応に参加することができ、生化学の研究における貴重なツールとなっています。
作用機序
Target of Action
Fmoc-5-hydroxy-L-tryptophan is primarily used as a building block in the synthesis of peptides and proteins . The primary targets of this compound are the amino acid sequences in these peptides and proteins. The 9-Fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-5-hydroxy-L-tryptophan plays a crucial role in peptide synthesis .
Mode of Action
The Fmoc group in Fmoc-5-hydroxy-L-tryptophan is rapidly removed by base . This allows the amino acid to be incorporated into the peptide chain during synthesis. The Fmoc group is completely stable to treatment with trifluoroacetic acid and hydrogen bromide/acetic acid . This stability allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Biochemical Pathways
Fmoc-5-hydroxy-L-tryptophan is involved in the biochemical pathway of peptide synthesis. It is used as a building block for the synthesis of peptides and proteins with specific biological properties . The Fmoc group in Fmoc-5-hydroxy-L-tryptophan plays a crucial role in this process .
Result of Action
The result of Fmoc-5-hydroxy-L-tryptophan’s action is the formation of peptides and proteins with specific biological properties . The removal of the Fmoc group allows the amino acid to be incorporated into the peptide chain, resulting in the synthesis of the desired peptide or protein .
Action Environment
The action of Fmoc-5-hydroxy-L-tryptophan is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of Fmoc removal and the subsequent incorporation of the amino acid into the peptide chain .
Safety and Hazards
将来の方向性
Fmoc-5-hydroxy-L-tryptophan and other Fmoc-modified simple biomolecules have yet to be extensively summarized . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .
生化学分析
Biochemical Properties
Fmoc-5-hydroxy-L-tryptophan plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with several enzymes and proteins, including tryptophan hydroxylase, which converts tryptophan to 5-hydroxytryptophan, a precursor to serotonin . The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted reactions and ensuring the correct sequence of amino acids . This compound also interacts with indoleamine 2,3-dioxygenase, an enzyme involved in the kynurenine pathway, which metabolizes tryptophan into kynurenine .
Cellular Effects
Fmoc-5-hydroxy-L-tryptophan influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the serotonin production pathway in enterochromaffin cells via tryptophan hydroxylase 1 . This compound also impacts the kynurenine pathway in immune and epithelial cells, influencing immune responses and inflammation . Additionally, Fmoc-5-hydroxy-L-tryptophan can modulate the activity of proteins involved in electron transfer, such as cytochrome c oxidase and DNA photolyase .
Molecular Mechanism
At the molecular level, Fmoc-5-hydroxy-L-tryptophan exerts its effects through various binding interactions with biomolecules. The Fmoc group is rapidly removed by base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This removal allows the amino acid to participate in peptide synthesis and other biochemical reactions. Fmoc-5-hydroxy-L-tryptophan also influences enzyme activity, such as the inhibition of indoleamine 2,3-dioxygenase, which affects tryptophan metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-5-hydroxy-L-tryptophan can change over time. The compound is stable when stored at 4°C, but its stability and activity can be affected by prolonged exposure to higher temperatures or light . Over time, degradation products may form, potentially impacting its effectiveness in peptide synthesis and other applications. Long-term studies have shown that Fmoc-5-hydroxy-L-tryptophan can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of Fmoc-5-hydroxy-L-tryptophan vary with different dosages in animal models. At low doses, it can enhance serotonin production and modulate immune responses without causing significant adverse effects . At high doses, it may lead to toxicity and adverse effects, such as oxidative stress and inflammation . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Fmoc-5-hydroxy-L-tryptophan is involved in several metabolic pathways, including the kynurenine pathway and the serotonin production pathway . It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which play crucial roles in these pathways . The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, Fmoc-5-hydroxy-L-tryptophan is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can affect its localization and accumulation, impacting its activity and function .
Subcellular Localization
Fmoc-5-hydroxy-L-tryptophan is localized within specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications direct the compound to specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORJESUTFPMFAV-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189173 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178119-94-3 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178119-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B1398390.png)










![N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398405.png)
-methanone hydrochloride](/img/structure/B1398407.png)
